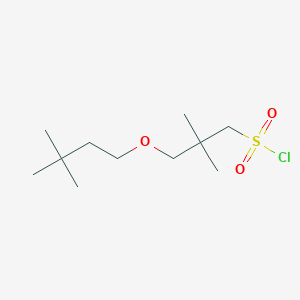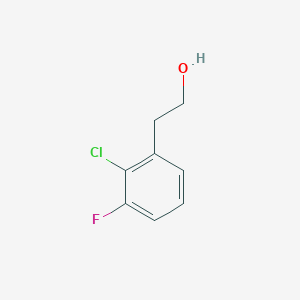
1-Ethynylcyclohexyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynylcyclohexyl chloroformate is an organic compound belonging to the class of chloroformates. These compounds are characterized by the presence of a chloroformate functional group, which is an ester of chloroformic acid. Chloroformates are widely used in organic synthesis due to their reactivity and versatility .
Preparation Methods
1-Ethynylcyclohexyl chloroformate can be synthesized through various methods. One common laboratory method involves the reaction of 1-ethynylcyclohexanol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically proceeds under controlled temperature conditions to ensure safety and maximize yield .
Industrial production methods may involve the use of continuous flow reactors to handle the hazardous nature of phosgene. In such setups, the reaction conditions are optimized for large-scale production, ensuring consistent quality and yield .
Chemical Reactions Analysis
1-Ethynylcyclohexyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates.
Esterification: It reacts with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: It reacts with carboxylic acids to form mixed anhydrides.
Common reagents used in these reactions include bases like pyridine to neutralize the HCl formed during the reactions . The major products formed depend on the specific reactants used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-ethynylcyclohexyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and carboxylic acids. This reactivity is exploited in various synthetic applications to form carbamates, carbonate esters, and mixed anhydrides .
Comparison with Similar Compounds
1-Ethynylcyclohexyl chloroformate can be compared with other chloroformates such as methyl chloroformate and ethyl chloroformate. While all these compounds share the chloroformate functional group, their reactivity and applications can differ:
Methyl Chloroformate:
Ethyl Chloroformate: Used in the formation of ethyl carbamates and carboxylic anhydrides.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications, particularly in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
(1-ethynylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C9H11ClO2/c1-2-9(12-8(10)11)6-4-3-5-7-9/h1H,3-7H2 |
InChI Key |
JLMALVVNPKPYOV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCCC1)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




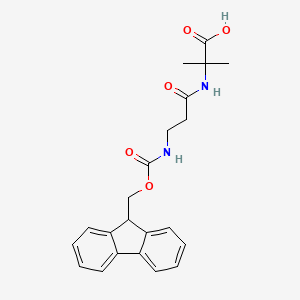

![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13614848.png)


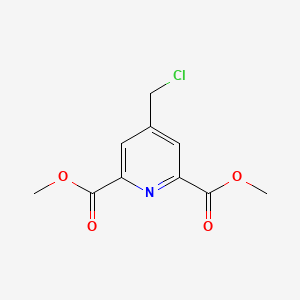
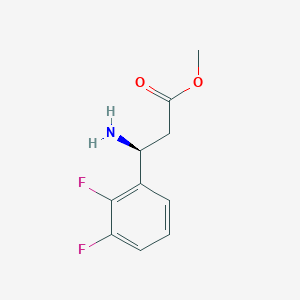

![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)

